molecular formula C2H2Cl2O2 B13777712 Deuterio 2,2-dichloroacetate

Deuterio 2,2-dichloroacetate

Cat. No.: B13777712
M. Wt: 129.95 g/mol
InChI Key: JXTHNDFMNIQAHM-DYCDLGHISA-N
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Description

General Context of Dichloroacetate (B87207) Research in Biochemical Sciences

Dichloroacetate (DCA) has been a subject of extensive research in the biochemical sciences for its ability to modulate fundamental metabolic pathways. nih.govnih.gov A primary focus of DCA research is its role as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govmdpi.comcam-cancer.org By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, which is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. mdpi.comdovepress.com This action shifts cellular metabolism from glycolysis towards glucose oxidation. mdpi.commdpi.com This metabolic switch has significant implications, as many cancer cells exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect. nih.govmdpi.com Consequently, DCA has been investigated for its potential in cancer therapy. nih.govesmed.org Beyond cancer, DCA's metabolic effects have been explored in other conditions, including metabolic disorders like diabetes and lactic acidosis. preprints.orgdiabetesjournals.orgclinicaltrials.govnih.gov

Strategic Rationale for Deuteration in Mechanistic and Metabolic Investigations

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful strategy in scientific research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). gabarx.com This effect can slow down the rate of chemical reactions that involve the cleavage of this bond. gabarx.com In drug development and metabolic studies, this can translate to increased metabolic stability, a longer biological half-life, and potentially altered metabolic pathways. nih.govjuniperpublishers.com This "metabolic shunting" can be advantageous, for instance, by reducing the formation of toxic metabolites. juniperpublishers.com Deuterated compounds also serve as valuable tracers in metabolic studies, allowing researchers to follow the fate of a molecule within a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.comnih.gov

Scope and Research Objectives Pertaining to Deuterio 2,2-dichloroacetate

The primary research objective for using this compound is to leverage the principles of deuteration to better understand the pharmacokinetics, metabolism, and mechanism of action of dichloroacetate. Specific research goals include:

Tracing Metabolic Fates: Using this compound as a stable isotope tracer to map its metabolic conversion and identify its downstream metabolites. musechem.comnih.gov

Investigating Reaction Mechanisms: Employing the kinetic isotope effect to study the enzymatic processes involved in DCA's metabolism and its interaction with targets like PDK. rsc.org

Comparative Pharmacokinetic Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated and non-deuterated DCA to assess the impact of deuteration on its biological persistence and clearance. musechem.com

Enhancing Analytical Detection: Utilizing the distinct mass of deuterium to improve the sensitivity and specificity of analytical methods for quantifying DCA and its metabolites in biological samples. musechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2Cl2O2

Molecular Weight

129.95 g/mol

IUPAC Name

deuterio 2,2-dichloroacetate

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD

InChI Key

JXTHNDFMNIQAHM-DYCDLGHISA-N

Isomeric SMILES

[2H]OC(=O)C(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Origin of Product

United States

Chemical and Physical Properties

Synthesis and Manufacturing

The synthesis of deuterated compounds like Deuterio 2,2-dichloroacetate involves specialized chemical reactions where deuterium (B1214612) atoms are incorporated into the molecular structure. This can be achieved through various methods, such as using deuterated starting materials or employing specific reagents that facilitate hydrogen-deuterium exchange. For instance, base-mediated deuteration using a deuterium source like DMSO-d6 can be a route for deuterium incorporation. acs.org Another approach could involve the use of deuterated reagents in the final steps of a synthetic pathway, such as the dichloroacetylation step using a deuterated precursor. smolecule.com The synthesis is designed to achieve a high level of deuterium incorporation at specific molecular positions. acs.org

Molecular Structure and Spectroscopic Data

The molecular formula of this compound is C2D2Cl2O2. Its structure is analogous to dichloroacetic acid, with deuterium atoms replacing hydrogen atoms. Spectroscopic techniques are crucial for confirming the structure and isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the positions of the deuterium atoms, while Mass Spectrometry (MS) confirms the increased molecular weight due to the presence of deuterium. rsc.org Infrared (IR) spectroscopy can also be employed to identify characteristic vibrational frequencies of the C-D bond. who.int

Physicochemical Properties

The physicochemical properties of this compound are similar to its non-deuterated counterpart, with subtle differences arising from the isotopic substitution. These properties are important for its handling, storage, and formulation in research settings.

PropertyValue
Molecular Formula C2D2Cl2O2
Molecular Weight 130.95 g/mol
Boiling Point 194 °C
Density 1.587 g/mL at 25°C chemsrc.com
Appearance White solid vulcanchem.com

This table is interactive. Click on the headers to sort the data.

Mechanistic Elucidation Using Deuterio 2,2 Dichloroacetate

Investigation of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition Mechanisms

Dichloroacetate (B87207) is a known inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex (PDC). mdpi.comnih.gov The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. mdpi.com By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting glucose oxidation over glycolysis. mdpi.comnih.gov

In Vitro Enzymatic Kinetics and Interaction Profiling

Studies on the in vitro enzymatic kinetics of DCA with different PDK isoforms have revealed isoform-specific sensitivities. mdpi.com The four known PDK isoforms (PDK1-4) exhibit distinct biochemical properties and tissue-specific expression patterns. mdpi.com Research indicates that the inhibitory potency of DCA varies among these isoforms, with PDK2 being the most sensitive, followed by PDK4, PDK1, and PDK3. mdpi.com

The interaction of DCA with PDK has been shown to be complex, involving not only direct inhibition but also effects on protein abundance. mdpi.commerckmillipore.com In various cell types, including cancer and skeletal muscle cells, DCA has been observed to reduce the protein levels of specific PDK isoforms, particularly PDK1 and PDK2. mdpi.commerckmillipore.com This reduction in protein abundance appears to occur through both transcriptional and post-transcriptional mechanisms. merckmillipore.com For instance, in some cancer cells, the DCA-induced suppression of PDK1 is partially dependent on the hypoxia-inducible factor-1α (HIF-1α), a known transcriptional regulator of PDK1. merckmillipore.com However, the lack of a consistent correlation between mRNA and protein levels suggests that post-transcriptional processes also play a significant role. merckmillipore.com

Further mechanistic insights have been gained from studies on the structural basis of PDK inhibition. The C-terminal DW-motif in PDK2 has been identified as a pivotal element in mediating the inhibitory effect of DCA. nih.gov Mutations in this motif and its interacting residues can significantly alter the enzyme's sensitivity to DCA, highlighting the importance of this region for the allosteric communication network that locks the enzyme in an inactive conformation. nih.gov

ParameterFindingReference
PDK Isoform Sensitivity to DCA PDK2 > PDK4 > PDK1 > PDK3 mdpi.com
Effect of DCA on PDK Abundance Reduces protein levels of PDK1 and PDK2 in specific cell types. mdpi.commerckmillipore.com
Mechanism of PDK Abundance Reduction Involves both transcriptional (partially HIF-1α dependent) and post-transcriptional mechanisms. merckmillipore.com
Structural Basis of Inhibition The C-terminal DW-motif in PDK2 is crucial for mediating DCA inhibition. nih.gov

Quantification of Kinetic Isotope Effects (KIEs) on Enzymatic Reactions

The use of deuterated compounds like deuterio 2,2-dichloroacetate allows for the investigation of kinetic isotope effects (KIEs), which can provide valuable information about reaction mechanisms. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction. The magnitude of the KIE (the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can indicate the extent to which a particular bond cleavage is rate-limiting. google.com

While specific studies quantifying the KIE of this compound on PDK are not extensively detailed in the provided search results, the principle of using KIEs to study enzyme mechanisms is well-established. For example, studies on the pyruvate dehydrogenase reaction itself, using 13C-labeled pyruvate, have demonstrated significant carbon isotope effects, indicating that decarboxylation is a partially rate-determining step. nih.gov The observation of a KIE with this compound would provide strong evidence for the involvement of C-H bond cleavage in the mechanism of PDK inhibition or subsequent metabolic processing. The deuterium (B1214612) kinetic isotope effect (DKIE) typically ranges from 1 (no effect) to around 7. google.comgoogle.com

Exploration of Alternative Biochemical Pathways Modulated by this compound

Beyond its well-characterized effects on PDK, the deuterated acetate (B1210297) moiety of this compound can serve as a tracer to explore its metabolic fate and influence on other biochemical pathways.

Deuterium Tracing in Non-Canonical Metabolic Routes

Deuterium metabolic imaging (DMI) and other isotope tracing techniques have emerged as powerful methods to non-invasively track the metabolism of deuterated substrates in vivo. researchgate.netnih.gov By administering a deuterated compound, researchers can follow the incorporation of deuterium into various downstream metabolites, providing a dynamic map of metabolic fluxes. columbia.eduescholarship.org

While DMI studies have commonly used substrates like deuterated glucose or acetate to trace pathways such as glycolysis and the TCA cycle, the same principles can be applied to this compound. researchgate.netnih.gov After entering the cell, the deuterated acetate portion of the molecule could potentially be converted to acetyl-CoA and enter the TCA cycle. nih.gov Tracing the appearance of deuterium in TCA cycle intermediates like citrate, succinate, and glutamate/glutamine (Glx) would provide direct evidence of this metabolic route. nih.gov Furthermore, deuterium from deuterated water (D2O), a simple and universal tracer, has been shown to be incorporated into a wide range of biomolecules, including lipids, proteins, and starches, highlighting the extensive connectivity of metabolic networks. fudan.edu.cn

Metabolomic Impact in Defined Cellular and Subcellular Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a comprehensive approach to understanding the biochemical impact of a compound. mdpi.comnih.gov Untargeted metabolomic analysis can reveal broad changes in the metabolome following treatment with this compound, identifying pathways that are significantly perturbed. frontiersin.org

Studies combining DCA treatment with metabolomic analysis in various cell lines have demonstrated significant metabolic reprogramming. mdpi.comnih.gov For example, in melanoma cells, DCA treatment not only reduces PDH phosphorylation but also alters the ratio of oxygen consumption rate to extracellular acidification rate (OCR/ECAR), indicating a shift from glycolysis towards oxidative phosphorylation. mdpi.comnih.gov Furthermore, metabolomic analyses have revealed that DCA can synergize with other metabolic inhibitors, such as those targeting glutaminase (B10826351) or monocarboxylate transporters, to inhibit cell growth. nih.gov

The use of this compound in such metabolomic studies could provide additional layers of information. By combining stable isotope tracing with metabolomics, it is possible to perform dynamic metabolic flux analysis, tracking the flow of the deuterated carbon backbone through various metabolic pathways. nih.gov This approach can distinguish between changes in metabolite pool sizes and alterations in metabolic pathway activity, offering a more nuanced understanding of the compound's effects. nih.gov For instance, a significant increase in deuterated amino acids or lipids would indicate that the acetate moiety of D-DCA is being actively used for anabolic processes.

Metabolite ClassObserved Change with DCA TreatmentPotential Insight from Deuterium TracingReference
Lactate (B86563) Decreased productionConfirming the shift from glycolysis to oxidative phosphorylation. nih.govnih.gov
TCA Cycle Intermediates Altered levelsTracing the entry and flux of the deuterated acetate moiety through the TCA cycle. nih.gov
Amino Acids Changes in various amino acid levelsDetermining the contribution of the D-DCA carbon skeleton to amino acid biosynthesis. mdpi.com
Lipids Changes in fatty acid and sterol metabolismInvestigating the use of deuterated acetyl-CoA for lipogenesis. mdpi.com

Analytical Methodologies

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic techniques are essential for separating and quantifying Deuterio 2,2-dichloroacetate and its metabolites from complex biological matrices like plasma and urine. High-Performance Liquid Chromatography (HPLC) can be used for separation, often coupled with a detector for quantification. ca.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique. nih.gov After derivatization to make the compounds volatile, GC separates the components, and the mass spectrometer provides both identification based on mass-to-charge ratio and precise quantification. nih.govnih.gov

Spectroscopic Methods (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the identity and purity of the compound, and to determine the specific sites of deuteration within the molecule. rsc.org Mass Spectrometry (MS) is crucial for confirming the molecular weight and for quantifying the compound and its metabolites, especially when used in conjunction with chromatographic separation. nih.gov

Quantification in Biological Matrices

Developing robust methods for quantifying this compound in biological samples is critical for pharmacokinetic and metabolic studies. A common approach involves the extraction of the compound and its metabolites from the biological matrix, followed by derivatization to improve their analytical properties. nih.gov The derivatized compounds are then analyzed, typically by GC-MS, which offers high sensitivity and specificity, allowing for the detection of low concentrations of the analytes. nih.gov The use of an internal standard, which is a compound with similar chemical properties added in a known amount, helps to ensure the accuracy of the quantification. vulcanchem.com

Advanced Analytical Techniques for Deuterio 2,2 Dichloroacetate Research

Mass Spectrometry-Based Quantification and Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone analytical technique in the study of deuterated compounds, offering unparalleled sensitivity and specificity for quantification and structural elucidation. In the context of Deuterio 2,2-dichloroacetate research, MS-based methods are indispensable for tracking the compound and its metabolic products within biological systems. These techniques can differentiate between isotopologues—molecules that differ only in their isotopic composition—based on their mass-to-charge ratio (m/z), enabling precise measurement of the deuterated analyte against a background of its naturally occurring, non-deuterated counterparts.

High-Resolution Mass Spectrometry for Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of deuterated species due to its ability to provide highly accurate mass measurements. researchgate.net This precision allows for the unambiguous identification of compounds by determining their elemental composition and resolving molecules with very similar masses. researchgate.netwikipedia.org Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve high mass resolution, which is critical for separating the isotopic peak of this compound from other closely related ions or background noise. researchgate.net

Table 1: Key Features of High-Resolution Mass Spectrometry (HRMS) for Deuterated Compound Analysis

FeatureDescriptionRelevance to this compound
High Mass Accuracy The ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to within a few parts per million (ppm).Enables confident identification of deuterated compounds by providing exact mass measurements that can be used to determine elemental composition. researchgate.net
High Resolving Power The capacity to distinguish between two peaks of slightly different m/z in a mass spectrum. wikipedia.orgCrucial for separating the isotopic peak of this compound from its non-deuterated form and other interfering ions in a complex sample. nih.gov
Full-Scan Sensitivity The ability to detect low concentrations of compounds across a wide mass range without pre-selecting specific ions.Allows for both targeted quantification of this compound and untargeted screening for its unknown metabolites in a single analysis. researchgate.net
Tandem MS (MS/MS) A technique where ions of a specific m/z are selected and fragmented to produce a secondary spectrum.Provides structural information that can confirm the identity of this compound and help elucidate the structures of its metabolites. researchgate.net

Targeted and Untargeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism. researchgate.net In research involving this compound, both targeted and untargeted metabolomics approaches are employed to understand its metabolic fate and impact. metabolon.com

Targeted metabolomics is a hypothesis-driven approach that focuses on the quantitative measurement of a specific, predefined set of metabolites. researchgate.netmetabolon.com In the study of this compound, this method would be used to accurately quantify the concentration of the deuterated parent compound and its known metabolic products over time. This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion of the compound.

Untargeted metabolomics , in contrast, aims to comprehensively measure as many metabolites as possible in a sample to generate a global metabolic profile. researchgate.netmetabolon.com This discovery-driven approach is ideal for generating new hypotheses. metabolon.com When studying this compound, untargeted metabolomics can reveal unexpected changes in metabolic pathways resulting from the compound's administration. researchgate.netnih.gov For instance, it could identify novel metabolites of deuterated dichloroacetate (B87207) or uncover broader metabolic reprogramming within the cell. nih.gov Often, an untargeted approach is used initially to identify potential biomarkers or affected pathways, which are then validated and quantified using a targeted method. metabolon.com

Table 2: Comparison of Targeted and Untargeted Metabolomics for this compound Research

AspectTargeted MetabolomicsUntargeted Metabolomics
Goal Quantitative analysis of specific, known metabolites. metabolon.comComprehensive profiling to discover new metabolic insights and generate hypotheses. researchgate.netmetabolon.com
Approach Hypothesis-driven. metabolon.comDiscovery-oriented, hypothesis-generating. metabolon.com
Scope Measures a limited number of pre-selected analytes.Aims to detect and measure all detectable metabolites in a sample. metabolon.com
Application to this compound Precisely quantifying the concentration of deuterated DCA and its known metabolites (e.g., glyoxylate, oxalate).Identifying novel metabolic products of deuterated DCA and understanding its broader impact on cellular metabolism. nih.gov
Data Analysis Straightforward quantification against standards.Complex data processing and statistical analysis to identify significant features.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatial Resolution

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a sophisticated imaging technique that combines high spatial resolution with high-sensitivity mass analysis. nih.govresearchgate.net This technology allows researchers to visualize the distribution of elements and isotopes within a sample on a subcellular level, with a spatial resolution that can be better than 50 nanometers. wikipedia.orgnih.gov

In the context of this compound research, NanoSIMS is exceptionally valuable for tracking the precise location of the deuterium (B1214612) label within cells and tissues. pnnl.gov By bombarding the sample surface with a primary ion beam, the NanoSIMS instrument generates secondary ions from the uppermost atomic layers, which are then analyzed by a mass spectrometer. wikipedia.org This process creates a high-resolution map of the isotopic distribution. wikipedia.orgpnnl.gov

The key capabilities of NanoSIMS include:

Isotope Ratio Imaging: It can quantitatively measure isotope ratios (e.g., ²H/¹H), enabling the visualization of metabolic activity by tracking the incorporation of stable isotope tracers like deuterium. nih.govresearchgate.net

Subcellular Localization: Its high spatial resolution makes it possible to determine if this compound or its metabolites accumulate in specific organelles, such as mitochondria or the nucleus. nih.gov

Multiplexed Detection: Modern NanoSIMS instruments can detect up to seven different masses simultaneously, allowing for the concurrent imaging of multiple elements and isotopes. wikipedia.orgpnnl.gov

This technique provides a direct visual link between metabolic processes and cellular structures, offering insights that are not achievable with bulk analysis methods. researchgate.net For example, it could be used to observe the uptake of this compound into individual cancer cells within a heterogeneous tumor and map the subsequent distribution of its deuterated metabolites.

Table 3: Capabilities of Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)

CapabilityDescriptionApplication in this compound Research
High Spatial Resolution Ability to image features at a scale of less than 50 nm. wikipedia.orgnih.govVisualizing the distribution of the deuterium label within subcellular compartments.
High Mass Resolution Can distinguish between ions with very similar molecular weights, such as different isotopic species. nih.govClearly separating the signal of deuterated metabolites from other molecular fragments of similar mass.
Isotope Ratio Measurement Precisely quantifies the ratio of different isotopes (e.g., ²H/¹H) at each pixel of the image. nih.govTracking the metabolic fate of this compound and quantifying its incorporation into downstream metabolites at a subcellular level.
Parallel Detection Simultaneous measurement of up to seven different secondary ions. pnnl.govCorrelating the location of the deuterium label with the distribution of other key elements like carbon (¹²C, ¹³C) and nitrogen (¹⁴N, ¹⁵N).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuterium Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For the study of this compound, NMR is particularly useful for determining the precise position of the deuterium label within the molecule and for tracking its metabolic fate in vivo.

Isotopic Ratio Analysis by Quantitative NMR

Quantitative NMR (qNMR) offers a highly accurate method for determining isotopic abundance and site-specific deuterium labeling without the need for identical standards for each isotopologue. nih.govresearchgate.net This technique leverages the fact that the substitution of a proton (¹H) with a deuteron (B1233211) (²H) induces small but measurable shifts in the NMR signals of nearby nuclei, particularly ¹³C. nih.govresearchgate.net

By acquiring ¹³C NMR spectra while decoupling both ¹H and ²H nuclei, it is possible to resolve distinct signals for the different isotopologues of a molecule. nih.govresearchgate.net The integration of these resolved signals allows for the precise quantification of the deuterium content at specific atomic positions. nih.gov This is especially valuable for compounds like this compound, where understanding the stability of the deuterium label at the C-2 position is critical.

A combination of ¹H NMR and ²H NMR can also be employed to establish the isotopic abundance of deuterated compounds, often yielding results that are more accurate than those from classical ¹H NMR or mass spectrometry methods. wiley.com Furthermore, advanced techniques like the ERETIC (Electronic REference To access In vivo Concentrations) method can be used to provide a reference signal, which minimizes acquisition times for determining deuterium/hydrogen (D/H) ratios without a loss of precision. acs.orgnih.gov

Table 4: Research Findings in Quantitative NMR for Isotopic Ratio Analysis

FindingDescriptionReference
Deuterium-Induced ¹³C Isotope Shifts The presence of a deuterium atom causes a small, upfield shift in the resonance of an adjacent ¹³C nucleus, allowing for the resolution and quantification of different isotopologues. nih.govresearchgate.net
Combined ¹H and ²H NMR A novel method combining ¹H and ²H NMR has been established for the accurate determination of isotopic abundance in deuterated reagents. researchgate.netwiley.com
ERETIC Method An electronically generated reference signal (ERETIC) can be used to calibrate spectra, significantly reducing the time needed to acquire quantitative ²H NMR data for (D/H) ratio determination. acs.orgnih.gov
Site-Specific Quantification By integrating the resolved signals in ¹³C{¹H, ²H} NMR spectra, researchers can determine the level of deuteration at specific sites within a molecule. nih.govresearchgate.net

Deuterium Metabolic Imaging (DMI) in Preclinical Models

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technology that enables the non-invasive, three-dimensional mapping of metabolic pathways in vivo. yale.edumdpi.com The technique involves the administration of a deuterium-labeled substrate, such as [6,6’-²H₂]glucose, and then uses ²H MR spectroscopic imaging (MRSI) to detect the administered substrate and its downstream metabolic products over time. yale.eduoup.com

DMI has several advantages for preclinical research, including the use of a non-radioactive, biocompatible tracer and the ability to monitor metabolic processes over extended periods (hours). mdpi.comnih.gov Although deuterium has a lower gyromagnetic ratio than protons, its rapid relaxation properties enhance its detectability. nih.gov

In preclinical models, such as mouse models of glioblastoma, DMI has been used to study the metabolic reprogramming that is a hallmark of cancer. semanticscholar.orgelifesciences.org For example, following the administration of deuterated glucose, DMI can simultaneously map the distribution of glucose, lactate (B86563) (a product of glycolysis), and glutamate/glutamine (Glx, products of the TCA cycle). mdpi.comaacrjournals.org This allows for the differentiation of tumor metabolic subtypes. semanticscholar.org Notably, DMI has been used to assess the metabolic response to dichloroacetate treatment, demonstrating the technique's utility in evaluating therapies that target metabolism. mdpi.com While DMI holds great promise, a key challenge remains the enhancement of its spatial resolution for broader clinical translation. nih.gov

Table 5: Key Research Findings from Deuterium Metabolic Imaging (DMI) Studies

FindingPreclinical ModelDeuterated SubstrateKey ObservationReference
Metabolic Subtype Differentiation Glioblastoma xenografts[6,6’-²H₂]glucoseGlycolytic tumor subtypes showed higher ²H-labeled lactate, while mitochondrial subtypes showed more ²H-labeled glutamate/glutamine. semanticscholar.orgaacrjournals.org
Detection of Treatment Response Rat glioma model[6,6’-²H₂]glucoseDMI detected a metabolic response to treatment with dichloroacetate. mdpi.com
Tumor Metabolism Mapping Glioblastoma patients and rat models[6,6’-²H₂]glucoseHigher lactate and lower glutamate/glutamine labeling were observed in tumors compared to normal brain tissue. mdpi.comaacrjournals.org
Kinetic Modeling of Glucose Flux Mouse glioblastoma models[6,6’-²H₂]glucoseDynamic DMI allowed for the measurement of spatiotemporal glucose metabolic flux rates, correlating with tumor histology. elifesciences.org

Structural Elucidation of Deuterated Metabolites and Macromolecules

The metabolic fate of this compound is of significant interest in understanding its biochemical activity. Advanced analytical techniques are crucial for identifying and characterizing the structure of its deuterated metabolites and the macromolecules to which they may bind. The primary methods employed for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used in combination to provide a comprehensive metabolic profile. acs.orgnih.gov These techniques allow researchers to track the deuterium label from the parent compound through various metabolic pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for the structural identification of organic compounds, making it highly suitable for analyzing biological samples. nih.gov In the context of this compound research, NMR is used to identify and quantify metabolites in biological fluids and tissues. acs.org

One-dimensional (1D) ¹H NMR is a rapid and reliable method for tracking metabolites. The introduction of a deuterium atom (²H) in place of a proton (¹H) in a metabolite leads to distinct changes in the ¹H NMR spectrum. acs.orgresearchgate.net Since deuterons are not detected in ¹H NMR, the incorporation of the deuterium label from this compound into downstream metabolites results in a decrease or disappearance of specific proton signals. researchgate.net This phenomenon allows for the indirect detection and quantification of deuterated metabolites. Furthermore, the presence of an adjacent deuterium atom alters the splitting pattern of nearby proton resonances, providing another way to confirm the structure of deuterated products. researchgate.net

Multi-dimensional NMR techniques provide even more detailed structural information, helping to rigorously identify metabolites in complex biological mixtures without extensive sample purification. nih.gov

Table 1: NMR Spectroscopy Techniques in Metabolite Structural Elucidation

NMR Technique Application in Deuterated Metabolite Analysis Key Advantages
1D ¹H NMR Rapidly tracks changes in the metabolome by detecting the disappearance or altered splitting of proton signals due to deuterium incorporation. acs.orgresearchgate.net Ease of use, straightforward sample preparation, and suitability for clinical applications (as Magnetic Resonance Spectroscopy, MRS). acs.orgfrontiersin.org
Multi-dimensional NMR (e.g., 2D NMR) Provides detailed structural information, enabling the unambiguous identification of complex metabolite structures and positional isotopomers. nih.gov Offers rigorous structural confirmation without the need for sample fractionation. nih.gov

| Deuterium (²H) NMR | Directly detects the deuterium-labeled metabolites, offering a non-invasive way to map metabolic fluxes in vivo. researchgate.net | Enables direct visualization and quantification of metabolic pathways. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry offers exceptional sensitivity and is a cornerstone for identifying and quantifying metabolites, particularly those present at very low concentrations. acs.org It is most often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze complex mixtures. acs.org

For this compound research, MS is essential for detecting metabolites and their isotopologues (molecules that differ only in their isotopic composition). By measuring the mass-to-charge ratio of ions, MS can distinguish between the unlabeled and deuterated forms of a metabolite, allowing for the precise tracking of the deuterium atom's metabolic fate. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected ion and analyzing its constituent parts. This fragmentation pattern acts as a structural fingerprint. nih.gov Advanced fragmentation methods, such as electron-activated dissociation (EAD), are particularly useful for determining the exact site of modification on a molecule, such as the location of a conjugated group. nih.gov

A significant application of MS in this field is the characterization of macromolecular adducts. For instance, MS has been instrumental in identifying the covalent modification of enzymes by dichloroacetate. Studies have shown that dichloroacetate can form an adduct with the enzyme Glutathione (B108866) transferase zeta (GSTZ1-1). nih.gov Using techniques like matrix-assisted laser-desorption-ionization time-of-flight (MALDI-TOF) and electrospray-ionization (ESI) MS, researchers identified that a dichloroacetate-derived adduct, containing both glutathione and the carbon skeleton of DCA, binds to a specific cysteine residue (Cysteine-16) in the enzyme's active site. nih.gov

Table 2: Illustrative GC-MS Data for Dichloroacetate Radical Adduct Identification This table is a representative example based on findings related to the identification of dichloroacetate radical adducts using spin-trapping agents and GC-MS analysis. researchgate.net

Analyte Method Key Findings Structural Implication
PBN/dichloroacetate radical adduct GC-MS after derivatization Identification of a cyclic adduct formed through an intramolecular rearrangement. researchgate.net Confirms the formation of a dichloroacetate radical during metabolic processes. researchgate.net

Complementary Use of NMR and MS

The most comprehensive understanding of this compound metabolism is achieved by using NMR and MS as complementary techniques. acs.orgnih.gov MS provides unparalleled sensitivity for detecting a wide range of metabolites and their mass isotopologues, while NMR offers the unique ability to determine the precise atomic location of the deuterium label within a molecule (positional isotopomers) in a non-invasive manner. nih.gov

Table 3: Summary of Research Findings on Dichloroacetate Metabolite and Adduct Elucidation

Finding Analytical Technique(s) Reference
Identification of glycine (B1666218) conjugates, including hippurate, as urinary metabolites. Not explicitly detailed in provided snippets, but metabolic studies often use MS and NMR. uran.ua
Characterization of a single DCA-derived adduct to Cysteine-16 of GSTZ1-1, containing glutathione and the DCA carbon skeleton. MALDI-TOF MS, ESI-QIT MS. nih.gov nih.gov
Formation of a mixed disulfide bond between Cysteine-16 of GSTZ1-1 and glutathione. Mass Spectrometry. nih.gov nih.gov

This integrated analytical approach is fundamental to constructing a detailed map of the metabolic pathways influenced by this compound, from the formation of small-molecule metabolites to the modification of functional proteins.

Computational and Theoretical Perspectives on Deuterio 2,2 Dichloroacetate

Quantum Chemical Calculations of Isotopic Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the consequences of isotopic substitution. preprints.orgbohrium.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

The primary effect of substituting protium (B1232500) with deuterium (B1214612) in 2,2-dichloroacetate is the alteration of vibrational frequencies, particularly those involving the C-D bond. According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the reduced mass of the atoms involved. As deuterium is approximately twice as heavy as protium, the C-D stretching frequency is significantly lower than the corresponding C-H stretching frequency.

Quantum chemical calculations can predict these changes with high accuracy. By calculating the harmonic vibrational frequencies for both 2,2-dichloroacetate and Deuterio 2,2-dichloroacetate, a direct comparison can be made. The most pronounced change is expected for the C-H/C-D stretching mode. Other vibrational modes coupled to this motion, such as bending and rocking modes, will also exhibit shifts, albeit to a lesser extent.

While the ground-state electronic structure is largely unaffected by deuteration, the change in zero-point vibrational energy (ZPVE) is a critical electronic consequence. The ZPVE is the lowest possible energy that a quantum mechanical system may have. Due to its greater mass, the C-D bond has a lower ZPVE than the C-H bond. nih.gov This difference in ZPVE is the fundamental origin of the kinetic isotope effect. DFT calculations can quantify this ZPVE difference, which is crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Predicted Vibrational Frequency and Zero-Point Energy (ZPVE) Changes for this compound This table presents hypothetical data based on established principles of isotopic substitution for illustrative purposes.

Parameter 2,2-dichloroacetate (C-H) This compound (C-D) Predicted Change
C-H/C-D Stretching Frequency (cm⁻¹) ~2980 ~2200 ~-780
C-H/C-D Bending Frequency (cm⁻¹) ~1400 ~1050 ~-350
Zero-Point Vibrational Energy (kcal/mol) X X - 1.15 ~-1.15 kcal/mol

The deuterium kinetic isotope effect (KIE) is the ratio of the reaction rate for the hydrogen-containing compound to the rate for the deuterium-containing compound (kH/kD). google.com A primary KIE greater than 1 is typically observed when the C-H bond is broken or formed in the rate-determining step of a reaction. researchgate.net This is because the C-D bond is stronger and has a lower ZPVE, requiring more energy to reach the transition state. nih.gov

Computational modeling, using methods like DFT, can predict the magnitude of the KIE by calculating the ZPVEs of the reactants and the transition state structures for both isotopologues. rsc.orgnih.gov The difference in the activation energy (ΔEa) between the deuterated and non-deuterated species can be largely attributed to the difference in ZPVE between the reactant and the transition state (ΔZPVE‡).

For a hypothetical reaction where a base abstracts the acidic proton from 2,2-dichloroacetate, computational modeling would involve:

Optimizing the geometries of the reactant (dichloroacetate) and the transition state for the proton transfer.

Performing the same calculations for the deuterated species.

Calculating the vibrational frequencies for all four structures to obtain their respective ZPVEs.

The KIE can then be estimated from the difference in the calculated activation barriers.

Table 2: Hypothetical Computational Modeling of a Primary KIE This table presents hypothetical data for a reaction involving C-H/C-D bond cleavage for illustrative purposes.

Species Calculated ZPVE (kcal/mol) Calculated Activation Energy (kcal/mol) Predicted Rate Constant (k)
Reactant (R-H) 15.5 - -
Transition State (TS-H) 14.8 10.0 kH
Reactant (R-D) 14.35 - -
Transition State (TS-D) 13.8 11.15 kD
Predicted KIE (kH/kD) - - ~5-7

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular dynamics (MD) and docking simulations offer a perspective on how the molecule interacts with biological macromolecules like proteins. nih.govfrontiersin.org

Dichloroacetate (B87207) (DCA) is known to interact with enzymes such as pyruvate (B1213749) dehydrogenase kinase (PDK). nih.gov Molecular docking studies on DCA analogues and PDK2 have identified key interactions within the binding site. nih.gov These interactions typically involve hydrogen bonds and electrostatic interactions between the carboxylate group of DCA and charged or polar amino acid residues in the protein. The dichloromethyl group generally resides in a more hydrophobic pocket.

Introducing deuterium in place of the alpha-hydrogen is not expected to significantly alter the primary binding mode, as the steric and electronic properties are nearly identical. However, MD simulations, which model the movement of atoms over time, could reveal subtle dynamic differences. nih.govmdpi.com

An MD simulation could be set up to compare the dynamics of a PDK-DCA complex with a PDK-(Deuterio-DCA) complex. The analysis might focus on:

Hydrogen Bond Dynamics: While the C-D bond itself is not a classical hydrogen bond donor, its vibrational properties could subtly influence the positioning and dynamics of the nearby carboxylate group, which is crucial for anchoring the ligand.

Local Water Dynamics: The stability and residence time of water molecules within the binding pocket could be marginally affected by the altered vibrational frequencies of the ligand.

Conformational Stability: The reduced zero-point energy of the C-D bond makes it slightly shorter and stronger than a C-H bond. This could lead to a minor reduction in the amplitude of atomic fluctuations for the deuterated ligand within the binding pocket, potentially making its bound conformation slightly more rigid.

These effects are likely to be very small but could be investigated through long-timescale MD simulations. nih.gov

Conformational analysis of this compound would likely show that, similar to its non-deuterated counterpart, rotation around the C-C bond is the main source of conformational flexibility. psu.edubeilstein-journals.org Computational methods can be used to determine the relative energies of different conformers. For a small molecule like dichloroacetate, the energy landscape is relatively simple, with the staggered conformations being the most stable.

Binding affinity prediction is a major goal of computational drug design. arxiv.orgnih.govarxiv.orgbohrium.com Methods for this range from scoring functions used in molecular docking to more rigorous but computationally expensive free energy perturbation (FEP) calculations.

The effect of deuteration on binding affinity is generally expected to be minimal. Binding affinity is primarily driven by enthalpic contributions from direct interactions (hydrogen bonds, salt bridges, hydrophobic contacts) and entropic contributions related to solvent reorganization and conformational changes. biorxiv.org Since this compound has the same charge, and almost identical size and shape as 2,2-dichloroacetate, these factors remain unchanged. The primary difference, the C-D bond strength, does not typically play a direct role in the non-covalent interactions that determine binding affinity. Therefore, standard docking and binding affinity prediction algorithms would likely predict a negligible difference between the two isotopologues.

Table 3: Key Interacting Residues for Dichloroacetate in Pyruvate Dehydrogenase Kinase 2 (PDK2) and Predicted Impact of Deuteration Based on findings from docking studies of DCA analogues. nih.gov

Interacting Residue in PDK2 Type of Interaction with Dichloroacetate Predicted Impact of Deuteration on Interaction
Arginine Salt bridge / Hydrogen bond with carboxylate Negligible
Tyrosine Hydrogen bond with carboxylate Negligible
Valine / Leucine Hydrophobic contact with dichloromethyl group Negligible
Overall Binding Affinity - Predicted to be nearly identical to the non-deuterated compound.

Conclusion

Summary of Key Research Findings and Implications

Deuterio 2,2-dichloroacetate is a valuable research tool that builds upon the extensive scientific interest in its non-deuterated form, dichloroacetate (B87207). The strategic incorporation of deuterium (B1214612) provides a means to investigate the intricate details of DCA's metabolism, pharmacokinetics, and mechanism of action with enhanced precision. Key findings from research involving deuterated compounds suggest the potential for improved metabolic stability and the ability to act as a precise tracer in complex biological systems. These attributes have significant implications for understanding how DCA modulates cellular metabolism, particularly its ability to inhibit pyruvate (B1213749) dehydrogenase kinase and shift cells from glycolytic to oxidative pathways. This has direct relevance to fields such as oncology and the study of metabolic diseases.

Future Research Directions and Potential Applications

Future research will likely focus on further exploiting the unique properties of this compound. This includes more in-depth comparative studies to fully characterize the pharmacokinetic and pharmacodynamic differences between the deuterated and non-deuterated forms. Advanced analytical techniques could be employed to create a comprehensive map of its metabolic fate in various preclinical models. There is also potential to explore the use of this compound in combination with other therapeutic agents to investigate synergistic effects, particularly in the context of cancer metabolism. The insights gained from such research could ultimately inform the design of new therapeutic strategies that target cellular metabolism.

Synthetic Methodologies and Isotopic Characterization of this compound

This compound, a deuterated isotopologue of dichloroacetic acid (DCA), is a valuable compound in various scientific research fields, including mechanistic studies and as an internal standard. rsc.org The strategic replacement of protium (B1232500) (¹H) with deuterium (²H or D) atoms at specific molecular positions imparts a greater mass, which can alter reaction rates and provides a distinct spectroscopic signature for analysis. wikipedia.orgcymitquimica.com The specific compound of interest, with the linear formula Cl₂CDCO₂D, has deuterium atoms at both the alpha-carbon and the carboxylic acid position. sigmaaldrich.com This article details the synthetic approaches and analytical validation methods for this compound.

Properties of this compound (d2)

PropertyValue
CAS Number 63403-57-6
Molecular Formula C₂D₂Cl₂O₂
Molecular Weight 130.95 g/mol
Synonyms Dichloroacetic acid-d2
IUPAC Name deuterio 2,2-dichloro-2-deuterioacetate
Density 1.587 g/mL at 25 °C
Boiling Point 194 °C
Melting Point 9-11 °C
Isotopic Purity Typically ≥98 atom % D

Table compiled from sources: sigmaaldrich.com

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